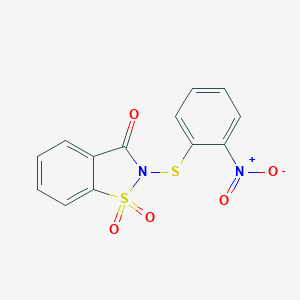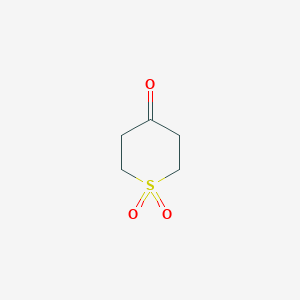
1,1-Dioxo-tetrahydro-thiopyran-4-one
Übersicht
Beschreibung
Synthesis of Tetrahydro-2H-thiopyran 1,1-Dioxides
The synthesis of tetrahydro-2H-thiopyran 1,1-dioxides has been innovatively achieved through a [1+1+1+1+1+1] annulation process. This method utilizes rongalite as a tethered C-S synthon, which uniquely acts as triple C1 units and a source of sulfone. The mechanistic study reveals the involvement of two distinct carbon-increasing models facilitated by rongalite serving as C1 units .
Molecular Structure Analysis
The molecular structure of 1,1-dioxo-tetrahydro-1λ6-thiopyran-3-one has been elucidated, highlighting the significance of the sulfonic group in the crystal organization. The topology of intermolecular interactions within the crystal is characterized by strongly bonded flat layers, predominantly due to SO⋯H–C hydrogen bonds. The presence of a saturated six-membered ring also influences the crystal structure, while the absence of such a ring leads to a highly corrugated columnar structure .
Chemical Reactions Analysis
A domino reaction involving acyclic α,α-Dialkenoylketene S,S-Acetals and diamines has been employed to synthesize tetracyclic thieno[2,3-b]thiopyran-fused imidazo[1,2-a]pyridine/pyrido[1,2-a]pyrimidines. This catalyst-free, one-pot reaction forms up to five new bonds and cleaves the C-S bond of the 1,3-dithiole ring, with water as the sole by-product . Additionally, a one-pot synthesis approach has been developed for thieno[2,3-b]thiopyran-4-ones using beta-keto epsilon-xanthyl phosphonates, which combines olefination with base-induced intramolecular domino cyclization/thio-Michael addition .
Physical and Chemical Properties Analysis
A novel group of dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring has been synthesized through a pseudo four-component reaction. This reaction involves tetrahydro-4H-thiopyran-4-one, various aldehydes, and malononitrile in an aqueous medium catalyzed by triethylamine. The resulting thiopyran-fused dicyanoanilines are obtained with high yields and can be easily purified due to their precipitation in the reaction mixture . Electroreduction of tetraactivated 4H-thiopyrans has been studied, leading to diastereoisomers of dihydrothiopyran derivatives. The preferred conformations and relative percentages of these diastereoisomers are influenced by the experimental conditions and have been analyzed using X-ray crystallography, 1H NMR spectroscopy, and molecular modeling .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis 1,1-Dioxo-tetrahydro-thiopyran-4-one is a significant compound in the field of organic chemistry, primarily used in the synthesis of various thiopyran-containing compounds. The reagents prepared from this compound are useful for this purpose, demonstrating its importance in organic synthesis (Ward et al., 2007). Additionally, the crystal structure of 1,1-dioxo-tetrahydro-thiopyran-3-one has been analyzed, revealing the role of different molecular fragments in the formation of the crystal’s supramolecular architecture. This highlights the compound's significance in structural chemistry and the understanding of molecular interactions (Shishkin et al., 2012).
Chemical Synthesis and Reactions 1,1-Dioxo-tetrahydro-thiopyran-4-one is involved in various chemical synthesis processes. For instance, it's used in the facile one-pot synthesis of novel dicyanoanilines fused to the tetrahydro-4H-thiopyran-4-one ring, indicating its versatility in creating complex organic compounds (Abaee et al., 2016). The compound is also part of domino reactions leading to the efficient synthesis of unusual fused tetraheterocyclic compounds, showcasing its role in creating structurally complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Liang et al., 2006).
Advanced Material Science In the realm of material science, 1,1-Dioxo-tetrahydro-thiopyran-4-one is used in the synthesis and study of self-assembled monolayers (SAMs) of semirigid tetrahydro-4H-thiopyran end-capped oligo(cyclohexylidenes). This illustrates its role in the development of advanced materials with potential applications in nanotechnology and surface chemistry (Dabirian et al., 2005).
Safety And Hazards
“1,1-Dioxo-tetrahydro-thiopyran-4-one” is classified as an irritant . It may cause sensitization by skin contact . Safety precautions include wearing suitable protective clothing and gloves . If swallowed or in contact with skin, medical help should be sought . It is also flammable, so it should be kept away from fire sources and high-temperature areas .
Eigenschaften
IUPAC Name |
1,1-dioxothian-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c6-5-1-3-9(7,8)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMQGQAAHOGFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294266 | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxo-tetrahydro-thiopyran-4-one | |
CAS RN |
17396-35-9 | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017396359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17396-35-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1lambda~6~-Thiane-1,1,4-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-4-one 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dioxothian-4-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NXW8WJT927 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

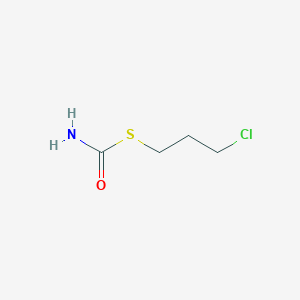
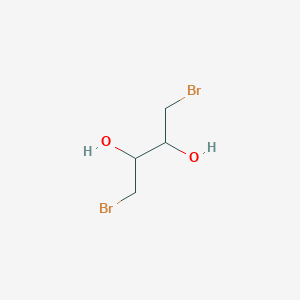
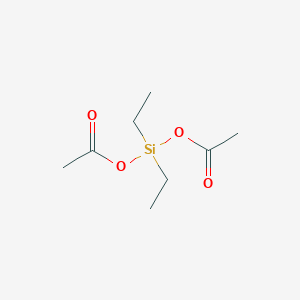
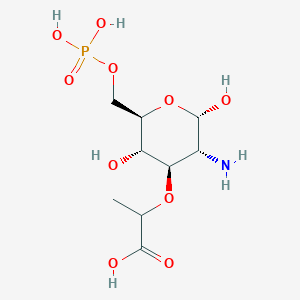
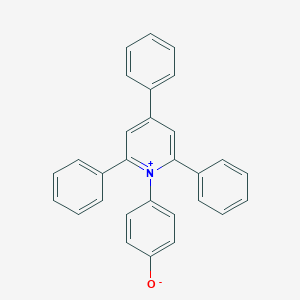
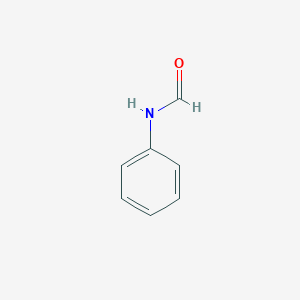
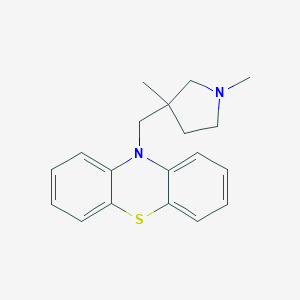
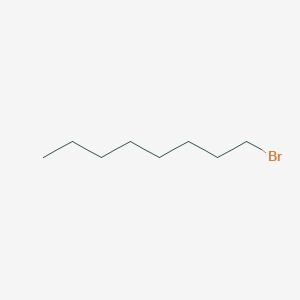
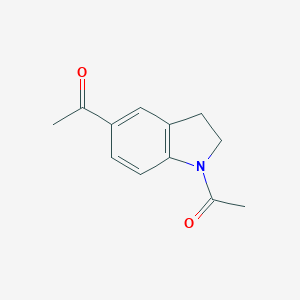
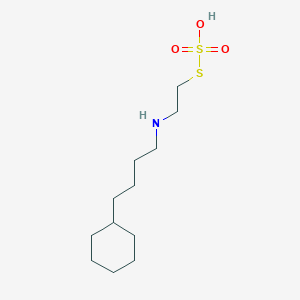
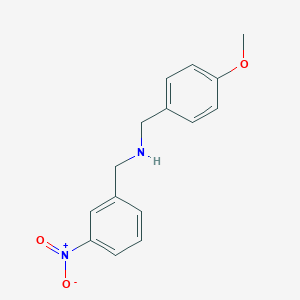
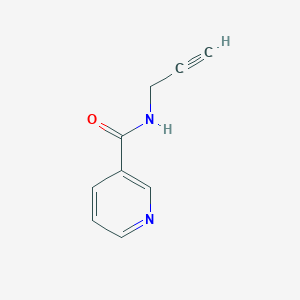
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
